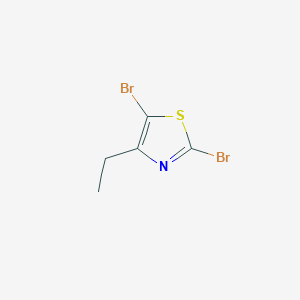

2,5-Dibromo-4-ethyl-1,3-thiazole

Vue d'ensemble

Description

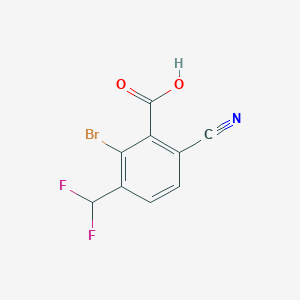

2,5-Dibromo-4-ethyl-1,3-thiazole (2,5-DBET) is a heterocyclic compound containing a thiazole ring with a bromo-substituted aromatic ring. It is a colorless, odorless, and volatile liquid with a boiling point of 83°C. 2,5-DBET is a synthetic compound that has a variety of applications in scientific research and laboratory experiments. It is used as a reagent, a catalyst, and a stabilizer in a variety of chemical processes.

Applications De Recherche Scientifique

Fluorescent Chemosensors for Metal Ions

Thiazole derivatives have been explored for their potential as fluorescent chemosensors, particularly for detecting metal ions like Cr³⁺ and Al³⁺. For example, thiazolothiazole derivatives bearing ethylene oxide moieties have shown significant fluorescent enhancements upon binding with these metal ions, demonstrating the utility of thiazole frameworks in sensor applications (Ji-Young Jung et al., 2012).

Corrosion Inhibitors

Thiazole compounds have been investigated for their corrosion inhibition properties, particularly for protecting metals like mild steel in corrosive environments. These compounds exhibit good inhibition efficiencies, making them promising candidates for applications in corrosion protection (F. Bentiss et al., 2007).

Synthesis of Biologically Relevant Compounds

Thiazoles serve as key intermediates in the synthesis of biologically relevant compounds. For instance, a synthetic protocol using 1,3-dibromo-1,1-difluoro-2-propanone allows for the introduction of a bromodifluoromethyl group at the C4 of the thiazole, useful in drug discovery programs (Marco Colella et al., 2018).

Fungicidal Activities

Certain thiazole derivatives have been synthesized and tested for their fungicidal activities against agricultural pests such as Rhizoctonia solani, demonstrating the potential of thiazole compounds in agrochemical applications (H. Chen et al., 2000).

Antimicrobial and Antitumor Activities

Thiazole derivatives have been synthesized and assessed for their antimicrobial and antitumor activities, showcasing the broad spectrum of pharmacological activities associated with thiazole scaffolds. This highlights the importance of thiazoles in medicinal chemistry and drug development (D. Atamanyuk et al., 2014).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying hückel’s rule . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2,5-Dibromo-4-ethyl-1,3-thiazole.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents may affect its distribution and bioavailability . Additionally, storage temperature may also impact its stability .

Propriétés

IUPAC Name |

2,5-dibromo-4-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NS/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEPXXDIMHXVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1530293.png)

![3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1530300.png)

![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530303.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)